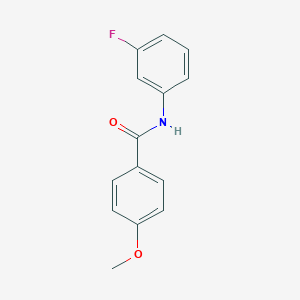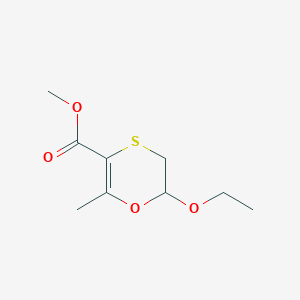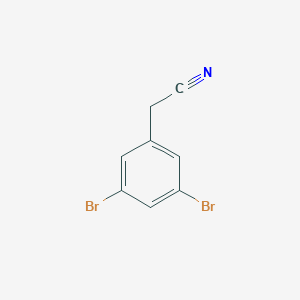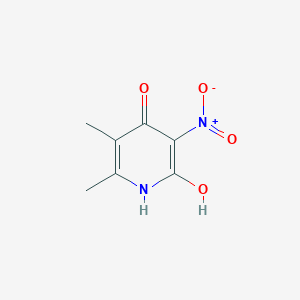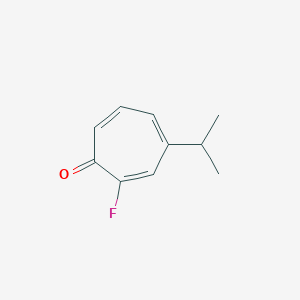
2-Fluoro-4-isopropyltropone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-isopropyltropone, also known as FIT, is a chemical compound that belongs to the class of tropones. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Fluoro-4-isopropyltropone has several potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Fluoro-4-isopropyltropone inhibits the growth of cancer cells by inducing apoptosis.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-isopropyltropone is not fully understood. Studies have suggested that 2-Fluoro-4-isopropyltropone binds to copper ions, which may play a role in its anti-cancer activity. 2-Fluoro-4-isopropyltropone may also interact with other proteins in cells, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
2-Fluoro-4-isopropyltropone has been shown to have several biochemical and physiological effects. Studies have shown that 2-Fluoro-4-isopropyltropone can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively bind to copper ions. 2-Fluoro-4-isopropyltropone has also been shown to have antioxidant properties, which may play a role in its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-isopropyltropone has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect copper ions in biological samples. 2-Fluoro-4-isopropyltropone is also a synthetic compound, which means that it can be easily synthesized in the lab. However, 2-Fluoro-4-isopropyltropone has some limitations. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, 2-Fluoro-4-isopropyltropone has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-Fluoro-4-isopropyltropone. One potential direction is the development of 2-Fluoro-4-isopropyltropone as a diagnostic tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the potential toxicity of 2-Fluoro-4-isopropyltropone and its long-term effects on cells and organisms.
Conclusion
In conclusion, 2-Fluoro-4-isopropyltropone is a synthetic compound that has potential applications in scientific research. Its synthesis method is complex, and it has several advantages and limitations for use in lab experiments. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, induce apoptosis in cancer cells, and have antioxidant properties. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-4-isopropyltropone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Fluoro-4-isopropyltropone involves several steps, including the reaction of isopropylmagnesium bromide with 3,4-dimethoxyphenylacetonitrile, followed by the reaction of the resulting product with fluorine gas. The final product is purified using column chromatography. The synthesis of 2-Fluoro-4-isopropyltropone is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
162084-57-3 |
|---|---|
Nom du produit |
2-Fluoro-4-isopropyltropone |
Formule moléculaire |
C10H11FO |
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
Clé InChI |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
SMILES canonique |
CC(C)C1=CC=CC(=O)C(=C1)F |
Synonymes |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



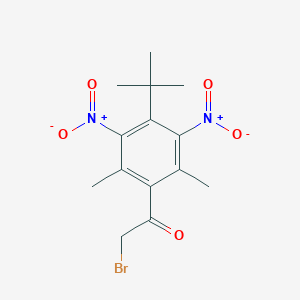

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
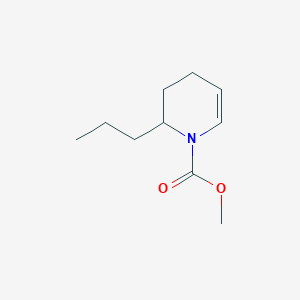

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
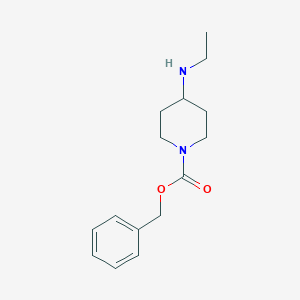
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
